difference between cis and trans 1-benzhydryl-2-methylazetidin-3-ol
difference between cis and trans 1-benzhydryl-2-methylazetidin-3-ol
Technical Guide: Stereochemical Differentiation and Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol
Executive Summary
1-Benzhydryl-2-methylazetidin-3-ol is a critical heterocyclic intermediate, primarily utilized in the synthesis of third-generation dihydropyridine calcium channel blockers, most notably Azelnidipine .[1][2] The molecule features an azetidine ring substituted with a bulky benzhydryl (diphenylmethyl) group at the nitrogen (
The stereochemical relationship between the
Part 1: Structural & Stereochemical Analysis[1][4]
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[4] This puckering significantly influences the spatial arrangement of substituents.[4]
Conformational Isomers
-
Trans-Isomer ((2S,3R) or (2R,3S)): The C2-Methyl and C3-Hydroxyl groups are on opposite faces of the ring.[2] This is the thermodynamically favored isomer due to minimized steric repulsion between the vicinal substituents.[4] In the context of Azelnidipine synthesis, the (2S,3R) enantiomer is often the target scaffold.[3]
-
Cis-Isomer ((2R,3R) or (2S,3S)): The substituents reside on the same face.[3] This configuration introduces significant steric strain (Van der Waals repulsion) between the methyl and hydroxyl groups, making it higher in energy and often the minor product in thermodynamic reaction conditions.[3][4]
Visualizing the Steric Pathway
The following diagram illustrates the structural relationship and the steric clash inherent in the cis isomer compared to the trans form.
Caption: Stereochemical divergence during the reduction of the azetidinone precursor. The trans-isomer minimizes steric clash.[1][2]
Part 2: Spectroscopic Differentiation (NMR)[2][3]
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers without X-ray crystallography.[4] The key differentiator is the vicinal coupling constant (
Coupling Constants ( )
In four-membered rings, the Karplus relationship dictates that cis protons (dihedral angle
| Parameter | Cis-Isomer | Trans-Isomer | Structural Logic |
| 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | Cis geometry in azetidines allows for better orbital overlap for coupling.[1][2] | |
| H-3 Chemical Shift | Downfield ( | Upfield ( | Deshielding due to steric compression in cis. |
| C-2 Methyl Shift | Distinct Doublet | Distinct Doublet | Shifts vary by solvent, but |
Diagnostic Protocol
-
Acquire a 1H NMR spectrum in
. -
Locate the signal for H-3 (typically a multiplet/triplet around 4.0–4.5 ppm).[1][2][4]
-
Locate the signal for H-2 (quartet/multiplet around 3.0–3.5 ppm).[1][2][4]
-
Measure the
-value.[1][2][4] If Hz, assign as Cis .[3][4] If Hz, assign as Trans .[3][4]
Part 3: Synthetic Pathways & Stereocontrol[1][2]
The synthesis typically proceeds via the reduction of 1-benzhydryl-2-methylazetidin-3-one .[1][2] The stereoselectivity is governed by the size of the reducing agent and the temperature.[4]
Reduction Mechanism
The bulky benzhydryl group at
-
Hydride Approach: The hydride reagent (e.g.,
) prefers to attack the carbonyl carbon from the face opposite to the bulky methyl group (anti-Felkin-Anh or steric control). -
Result: Attack anti to the methyl group places the incoming hydride trans to the methyl, forcing the resulting hydroxyl group to be cis to the methyl (kinetic product). However, under thermodynamic control or specific chelation conditions, the trans-alcohol (hydroxyl trans to methyl) is favored.[3]
Note: In practice, reduction of 2-substituted-3-azetidinones often yields a mixture where the trans-isomer can be enriched via equilibration or specific bulky hydrides (e.g., L-Selectride) that amplify steric differentiation.[1][2]
Synthetic Workflow Diagram
Caption: Synthetic route and separation logic. The trans-isomer is typically isolated via salt formation.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis via NaBH4 Reduction
This protocol yields a mixture of isomers, typically requiring separation.[3]
-
Preparation: Dissolve 1-benzhydryl-2-methylazetidin-3-one (10.0 g, 40 mmol) in dry Methanol (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Sodium Borohydride (
, 1.5 g, 40 mmol) portion-wise over 30 minutes. Caution: Gas evolution.[1] -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4).
-
Quench: Quench with saturated
solution (50 mL). -
Extraction: Extract with Dichloromethane (
mL). Dry organic layer over and concentrate in vacuo.
Protocol B: Separation of Isomers (Crystallization)
The trans-isomer often forms a more stable crystalline hydrochloride salt.[2][4]
-
Salt Formation: Dissolve the crude oil from Protocol A in Ethanol.
-
Acidification: Bubble dry HCl gas or add HCl/Ether solution until pH < 2.
-
Crystallization: Cool to 4°C overnight. The trans-1-benzhydryl-2-methylazetidin-3-ol hydrochloride typically precipitates as a white solid.[1][2]
-
Filtration: Filter the solid. The cis-isomer remains predominantly in the mother liquor.[4]
-
Recrystallization: Recrystallize from Isopropanol/Ethanol to achieve >99% diastereomeric excess (de).
Part 5: Functional Implications in Drug Development[4]
In the synthesis of Azelnidipine , the stereochemistry of the azetidinol moiety is preserved during the esterification step with the dihydropyridine core.
-
SAR (Structure-Activity Relationship): The spatial orientation of the azetidine ring affects the binding affinity to the L-type calcium channel. The trans-configuration ensures the bulky benzhydryl group is oriented away from the receptor binding pocket, preventing steric clash that would occur with the cis-isomer.
-
Quality Control: Regulatory standards for Azelnidipine require strict limits on the cis-isomer impurity (typically <0.15%).[1][2]
References
-
Azelnidipine Intermediate Synthesis
-
Stereochemical Assignment in Azetidines
-
Azelnidipine Pharmacology & Structure
-
General Reduction Protocols
Sources
- 1. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. rsc.org [rsc.org]
- 4. smbstcollege.com [smbstcollege.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
